A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Cyclohexanesulfonate
A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Cyclohexanesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Cyclohexanesulfonate (C₆H₁₁NaO₃S) is a salt of a strong sulfonic acid, characterized by a unique combination of a nonpolar cyclohexyl group and a polar sulfonate head. This duality imparts specific physicochemical properties that are of significant interest in various scientific domains, particularly in pharmaceutical sciences. It has been investigated for its role as a hydrophobic ionic excipient capable of reducing the viscosity of highly concentrated protein solutions, a critical challenge in the formulation of biotherapeutics.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of Sodium Cyclohexanesulfonate, offering both established data and validated experimental protocols for its characterization. The content herein is structured to provide not just data, but a foundational understanding of the principles behind these properties and their measurement, empowering researchers in their application of this compound.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent physicochemical analysis.
1.1 Identifiers and Molecular Formula
| Property | Value | Source(s) |
| Chemical Name | Sodium Cyclohexanesulfonate | [1] |
| Synonym(s) | Cyclohexanesulfonic acid sodium salt | [1] |
| CAS Number | 13893-74-8 | [1] |
| Molecular Formula | C₆H₁₁NaO₃S | [1] |
| Molecular Weight | 186.20 g/mol | [1] |
| Physical Form | White to faintly beige powder or fine crystals | [1] |
1.2 Molecular Structure
The structure consists of a cyclohexane ring bonded to a sulfonate group (SO₃⁻), with sodium (Na⁺) as the counterion. The saturated aliphatic ring provides significant nonpolar character, while the sulfonate group is highly polar and anionic.
Caption: Molecular Structure of Sodium Cyclohexanesulfonate.
Core Physicochemical Data
The functional utility of Sodium Cyclohexanesulfonate is dictated by its physical and chemical properties. This section summarizes the key data points.
| Property | Value / Description | Rationale and Significance |
| Melting Point | >300 °C | The high melting point is characteristic of an ionic salt with a stable crystal lattice. This thermal stability is advantageous for high-temperature processing and long-term solid-state storage. |
| pKa (of conjugate acid) | Cyclohexanesulfonic acid is a strong acid, similar to other alkanesulfonic acids. Its pKa is estimated to be < 1. | As the salt of a strong acid, Sodium Cyclohexanesulfonate does not exhibit significant buffering capacity. It will remain fully dissociated in aqueous solutions across the entire physiological pH range, ensuring the sulfonate anion is the predominant species. |
| Solubility | Soluble in water. Solubility in organic solvents varies based on polarity.[2] | High aqueous solubility is driven by the ionic sulfonate group. Its amphiphilic nature suggests potential solubility in polar organic solvents like methanol, but limited solubility in nonpolar solvents like hexane. This profile is crucial for selecting appropriate solvent systems in formulations and synthesis. |
Methodologies for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized protocols are essential. This section details the methodologies for determining the key properties outlined above.
3.1 Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The OECD Test Guideline 105 (Water Solubility) serves as the basis for this protocol. It is a reliable "gold standard" method for determining the saturation solubility of a compound.
Causality Behind Experimental Choices:
-
Equilibration Time: A 24-48 hour equilibration period is chosen to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.
-
Temperature Control: Maintaining a constant temperature (e.g., 25 °C) is critical as solubility is highly temperature-dependent.
-
Phase Separation: Centrifugation is superior to simple filtration for removing fine particulates, preventing overestimation of solubility.
-
Analytical Method: A robust analytical technique like HPLC or quantitative NMR is required for accurate concentration measurement.
Workflow Diagram: Shake-Flask Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of Sodium Cyclohexanesulfonate to a known volume of purified water in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours.
-
Phase Separation: After equilibration, allow the suspension to stand for at least one hour at the same constant temperature. Subsequently, centrifuge the sample at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet all undissolved solids.
-
Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Prepare a gravimetrically precise dilution of the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantification: Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC with a suitable detector (e.g., ELSD or MS) or quantitative NMR (qNMR), against a standard curve of known concentrations.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
3.2 Protocol: Thermal Analysis via Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the melting point and other thermal transitions of a solid material.
Causality Behind Experimental Choices:
-
Inert Atmosphere: A nitrogen purge is used to prevent oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is a true phase transition.
-
Heating Rate: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time.
-
Sample Pan: Hermetically sealed aluminum pans are used to contain the sample and prevent any loss of material due to sublimation or decomposition.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of Sodium Cyclohexanesulfonate into an aluminum DSC pan. Crimp a lid to hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected transition (e.g., 350 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature can also be reported.
Applications in Pharmaceutical Development
The unique properties of Sodium Cyclohexanesulfonate make it a valuable tool in drug development. Sulfonate salts, in general, are widely used to improve the properties of active pharmaceutical ingredients (APIs).[3][4] They can offer significant advantages over other salt forms in specific situations.[3]
The primary documented application for Sodium Cyclohexanesulfonate is as a viscosity-reducing excipient for high-concentration protein formulations.[1] Many therapeutic proteins, such as monoclonal antibodies, must be administered at high concentrations ( >100 mg/mL), which often leads to prohibitively high viscosity. Sodium Cyclohexanesulfonate has been shown to substantially decrease the viscosity of concentrated solutions of proteins like bovine serum albumin and γ-globulin.[1] This effect is attributed to its nature as a hydrophobic ionic excipient, which can disrupt the protein-protein interactions that lead to high viscosity.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical substance.
-
Hazard Identification: Sodium Cyclohexanesulfonate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a dust mask (e.g., N95) to avoid contact with skin, eyes, and respiratory tract.[5]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[5][6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is hygroscopic and should be protected from moisture.[5]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
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